molecular formula C18H22N2O2S B2591161 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396793-40-0

2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2591161
CAS No.: 1396793-40-0
M. Wt: 330.45
InChI Key: DRIYQQDHYRPLSM-UHFFFAOYSA-N
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Description

2-[4-(2-Methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a piperazine core, a privileged scaffold frequently employed in drug discovery due to its favorable physicochemical properties and ability to confer key pharmacological activity . The structure is further elaborated with a 2-methylbenzoyl group and a 2-thienylethanol substituent, making it a versatile intermediate or potential lead compound. Research Applications and Value The primary research value of this compound lies in its use as a building block for the design and synthesis of novel bioactive molecules . Piperazine derivatives are extensively investigated for their diverse biological activities and are common structural components in therapeutics targeting the central nervous system (CNS) . The presence of the thiophene ring, a common heteroaromatic system in pharmaceuticals, further enhances its utility in exploring structure-activity relationships (SAR). Researchers can utilize this compound to develop novel analogs for high-throughput screening or as a key intermediate in multi-step synthetic routes for complex target molecules. Handling and Safety This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)18(22)20-10-8-19(9-11-20)13-16(21)17-7-4-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIYQQDHYRPLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 2-methylbenzoyl group. This can be achieved through an acylation reaction using 2-methylbenzoyl chloride and piperazine in the presence of a base such as triethylamine.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction. The intermediate piperazine derivative reacts with a thiophene-containing electrophile, such as 2-bromoethanol, under basic conditions.

    Final Assembly: The final product is obtained by coupling the intermediate with the thiophene ring to form the desired ethan-1-ol derivative. This step may require a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Catalyst Selection: Efficient catalysts are chosen to accelerate the reactions and improve selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanone.

    Reduction: Formation of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis Pathways

Recent studies have highlighted several synthetic routes for creating this compound, often involving the condensation of piperazine derivatives with thiophene-containing aldehydes or ketones. These methods typically utilize catalysts such as sodium hydroxide or acid-mediated reactions to enhance yields and purity.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in breast and lung cancer models by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Neuropharmacological Applications

Given the piperazine component, there is potential for neuropharmacological applications. Compounds containing piperazine are known to act on serotonin and dopamine receptors, suggesting that this compound may have implications in treating disorders such as anxiety and depression .

Cancer Research

A study published in ACS Omega explored the synthesis of chalcone derivatives, including those related to the target compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models . The research highlighted the importance of structural modifications in enhancing biological activity.

Antimicrobial Testing

In another case study, derivatives of the compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to neurotransmission, inflammation, or cell proliferation, depending on its binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs.
  • Substituent Diversity : The 2-methylbenzoyl group in the target compound may enhance lipophilicity compared to methoxy or chlorophenyl groups in analogs () .
  • Ethanol Linkage: All compounds retain an ethanol side chain, which is critical for hydrogen bonding in receptor interactions .

Pharmacological and Physicochemical Properties

Key Findings :

  • Receptor Affinity: The indole sulfonamide analog (4j) demonstrates high 5-HT₆ antagonism, suggesting the target compound’s ethanol and arylpiperazine motifs may similarly target CNS receptors .
  • Antiparasitic Potential: Analogs with benzo[b]thiophene and arylpiperazine groups () inhibit CYP51, a target in Chagas disease, implying the target compound may share this activity .

Biological Activity

The compound 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Thiophene Moiety : Contributes to the compound's electronic properties and biological activity.
  • 2-Methylbenzoyl Group : Enhances lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. An example pathway includes:

  • Formation of 4-(2-methylbenzoyl)piperazine : Reaction between 2-methylbenzoyl chloride and piperazine.
  • Coupling with Thiophene : Further reactions with thiophene derivatives under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol exhibit moderate to good antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Studies have highlighted the potential anticancer properties of related compounds. For example, derivatives containing similar moieties have been shown to inhibit microtubule polymerization, acting through the colchicine site of tubulin, leading to significant antiproliferative effects in cancer cell lines . The compound's structure suggests it may also possess similar mechanisms of action.

The biological activity of this compound is likely mediated through:

  • Receptor Binding : Interaction with specific biological receptors or enzymes.
  • Inhibition of Cellular Signaling : Modulating pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Screening

A series of piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with structural similarities to 2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol showed promising results against multiple bacterial strains .

CompoundTarget BacteriaActivity Level
AE. coliModerate
BStaphylococcus aureusGood
CPseudomonas aeruginosaLow

Study 2: Anticancer Activity Evaluation

In a separate study, compounds with similar structural features were tested for their anticancer potential. The best-performing derivatives demonstrated IC50 values ranging from 2.6 to 18 nM across various cancer cell lines .

CompoundCell LineIC50 (nM)
XMNNG/HOS (osteosarcoma)5
YHeLa (cervical cancer)10
ZA549 (lung cancer)15

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